(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride
Description
(1S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a methoxy group at the 5-position and an ethylamine side chain in the S-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The stereochemistry (1S) is critical for its biological activity, as enantiomers often exhibit divergent interactions with target proteins .
Properties
CAS No. |
1956434-78-8 |
|---|---|
Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-4-3-7(11-2)5-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
SKJVRWVWDMKPFB-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)OC)N.Cl |
Canonical SMILES |
CC(C1=NC=C(C=C1)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Types and Mechanisms
- Halogenation : Electrophilic substitution to introduce a leaving group for further functionalization.
- Nucleophilic substitution : Displacement of halogen by amine nucleophile.
- Reductive amination : Formation of amine via condensation of aldehyde/ketone with amine followed by reduction.
- Chiral resolution/asymmetric synthesis : Techniques to ensure stereochemical purity.
Reagents and Conditions
| Reaction Step | Common Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | Room temperature, inert solvent | Introduce bromine at 2-position |
| Nucleophilic substitution | Chiral ethylamine, K2CO3 | 60-100°C, polar aprotic solvent | Install chiral ethanamine group |
| Reduction (if applicable) | Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) | 0-25°C, ether or methanol | Reduce intermediates to amine |
| Salt formation | HCl (gaseous or aqueous) | 0-25°C, ethanol or ether | Form hydrochloride salt for stability |
Purification Techniques
- Recrystallization : Commonly from ethanol or ethyl acetate to improve purity.
- Chromatography : Silica gel column chromatography or chiral HPLC for enantiomeric separation.
- Analytical monitoring : HPLC, NMR, and mass spectrometry to confirm purity and stereochemistry.
Data Tables Summarizing Preparation and Properties
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C8H13ClN2O |
| Molecular Weight | 188.65 g/mol |
| Physical State | White crystalline solid (hydrochloride salt) |
| Solubility | Soluble in water, ethanol, DMSO |
| Key Starting Material | 5-Methoxypyridine |
| Chiral Center | (1S) configuration at ethanamine carbon |
| Common Reagents | NBS, chiral ethylamine, LiAlH4, HCl |
| Typical Yield | 60-85% (varies by method and scale) |
| Purification | Recrystallization, chiral HPLC |
Comprehensive Research Findings
- The compound’s synthesis is well-documented in chiral amine chemistry literature, emphasizing the importance of stereochemical control for biological activity.
- Industrial production benefits from continuous flow methods, improving reproducibility and scalability.
- Analytical methods such as chiral HPLC and NMR are critical to confirm enantiomeric purity and structural integrity.
- The hydrochloride salt form enhances compound stability and solubility, facilitating handling and formulation for research use.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of new diagnostic tools and therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Pyridine Ring
Methoxy Positional Isomers
- (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride (CAS 1640848-91-4): The methoxy group at the 2-position alters electronic distribution and steric accessibility.
- 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS 127978-70-5): The ethylamine chain is attached to the pyridine’s 2-position instead of the 1-position. This structural variation impacts molecular geometry and target engagement .
Halogen-Substituted Pyridines
- The dihydrochloride salt further improves aqueous solubility .
Salt Forms and Stereochemistry
Hydrochloride vs. Dihydrochloride Salts
- The hydrochloride salt (single HCl) of the target compound has a molecular weight of ~190.6 g/mol, whereas dihydrochloride derivatives (e.g., CAS 1391450-63-7) weigh ~273.99 g/mol. Dihydrochloride salts generally exhibit higher solubility but may require adjusted dosing in formulations .
Enantiomeric Comparisons
Biological Activity
(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride is a pyridine derivative characterized by its methoxy substitution on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and as a modulator of various biochemical pathways.
- Chemical Formula : C₈H₁₃ClN₂O
- Molecular Weight : 188.66 g/mol
- Structure : The compound features a methoxy group at the 5-position of the pyridine ring, enhancing its lipophilicity and biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, primarily as a neuropharmacological agent. Its mechanisms of action include:
- Monoamine Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant properties.
- Interaction with Receptors : The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
A comparison table highlighting structural features and biological activities of related compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methoxypyridin-2-amine | Pyridine ring with amino group | Potential antidepressant properties |
| 4-Methylpyridin-2-amine | Methyl group on pyridine | Neurotransmitter modulation |
| 3-Methoxypyridine | Methoxy group at position 3 | Antimicrobial activity |
| 2-Aminopyridine | Amino group at position 2 | Involved in various biochemical pathways |
The unique substitution pattern of this compound may confer distinct binding properties compared to other derivatives, enhancing its pharmacological profile.
Neuropharmacological Studies
- Antidepressant Activity : A study investigating the effects of similar pyridine derivatives on serotonin reuptake showed that compounds with methoxy substitutions exhibited enhanced binding affinity to serotonin transporters, indicating potential antidepressant effects.
- Mechanistic Insights : Using techniques like surface plasmon resonance (SPR), researchers have elucidated the binding kinetics of this compound with target proteins, providing insights into its pharmacodynamics.
Antiviral Potential
While primary studies focus on neuropharmacology, some investigations have explored the antiviral potential of related compounds. For example, derivatives have shown effectiveness against influenza virus strains by inhibiting hemagglutinating activity, suggesting broader therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S)-1-(5-methoxypyridin-2-yl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?
- Methodology : The synthesis typically involves reductive amination of 5-methoxypyridine-2-carbaldehyde with a chiral amine precursor. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol/ethanol under inert conditions is used to reduce the imine intermediate. Enantiomeric purity is achieved via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts. The hydrochloride salt is formed by treating the free base with HCl in anhydrous ether .
- Key Considerations : Monitor reaction progress with TLC or LC-MS. Optimize reducing agents to minimize racemization.
Q. How is the structural identity of (1S)-1-(5-methoxypyridin-2-yl)ethanamine hydrochloride validated?
- Methodology : Use a combination of:
- NMR : Confirm methoxy (δ ~3.8 ppm) and pyridine protons (δ 7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 167.1 (free base) and chloride adducts.
- X-ray Crystallography : Resolve absolute stereochemistry (if single crystals are obtainable) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Hydrochloride salts are water-soluble (>50 mg/mL). For organic solvents, use DMSO or ethanol (solubility ~10–20 mg/mL).
- Stability : Store at –20°C in airtight, desiccated containers. Avoid prolonged exposure to light or moisture, which may hydrolyze the methoxy group. Stability in biological buffers (e.g., PBS) should be validated via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s interaction with serotonin receptors (e.g., 5-HT1A)?
- Methodology :
- Radioligand Binding Assays : Use [³H]-8-OH-DPAT as a competitive ligand in HEK-293 cells expressing human 5-HT1A receptors.
- Functional Assays : Measure cAMP inhibition via ELISA or BRET-based biosensors.
- Structural Docking : Perform molecular dynamics simulations using the compound’s 3D structure (PubChem CID 58629081) to predict binding poses .
- Data Contradictions : Address discrepancies between in vitro binding affinity (Ki) and in vivo efficacy by evaluating metabolic stability (e.g., liver microsome assays) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. pro-apoptotic effects)?
- Methodology :
- Dose-Response Studies : Test across a wide concentration range (nM–μM) in primary neurons vs. cancer cell lines.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., MAPK/ERK vs. p53 pathways).
- Enantiomer-Specific Assays : Compare (1S) and (1R) isomers to isolate stereospecific effects .
- Troubleshooting : Variability may arise from differences in cell permeability, serum protein binding, or metabolite formation.
Q. How can synthetic routes be optimized for scalable production while maintaining chiral integrity?
- Methodology :
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective reductive amination.
- Continuous Flow Chemistry : Improve yield and reduce racemization by controlling residence time and temperature.
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Key Metrics : Aim for >99% enantiomeric excess (ee) and overall yields >70% via DOE (Design of Experiments) optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
